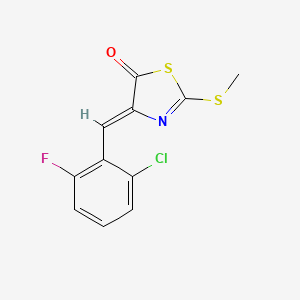
4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
Descripción general
Descripción
4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as CFB or CFB-113, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFB-113 belongs to the thiazolone family of compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 is not fully understood. However, it has been suggested that 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 exerts its biological activities by modulating various signaling pathways. For example, 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer. 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113. One potential direction is the further exploration of its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the investigation of its anti-cancer activity and its potential use in the treatment of various types of cancer. Additionally, the development of new derivatives of 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 with improved biological activity and reduced toxicity is another potential direction for future research.
Aplicaciones Científicas De Investigación
4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
(4Z)-4-[(2-chloro-6-fluorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNOS2/c1-16-11-14-9(10(15)17-11)5-6-7(12)3-2-4-8(6)13/h2-5H,1H3/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKJXRLILRLDRF-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C=CC=C2Cl)F)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C=CC=C2Cl)F)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4780256.png)
![2-[(4-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4780259.png)
![N-(tert-butyl)-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4780262.png)
![2-{[({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4780269.png)
![7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4780278.png)
![4-{5-[(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4780282.png)
![1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B4780293.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4780302.png)
![ethyl (2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4780304.png)
![7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4780311.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4780319.png)

![5-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4780344.png)
![3-(4-chlorophenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4780348.png)